molecular formula C51H84O22 B1207605 Parillin CAS No. 19057-61-5

Parillin

Cat. No. B1207605
CAS RN: 19057-61-5
M. Wt: 1049.2 g/mol
InChI Key: DLUTTXMPJCVUFR-HJCIYZGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parillin is a triterpenoid.

Scientific Research Applications

1. Role in Cell Division and Asymmetric Division

  • Parillin, specifically PAR-4 and anillin, plays a crucial role in regulating myosin to coordinate spindle and furrow position during asymmetric cell division. This is evident in C. elegans embryos, where PAR-4/LKB-1, PIG-1/MELK, and anillin ANI-1 inhibit myosin accumulation at the anterior cortex, ensuring proper cytokinetic furrow and mitotic spindle positions (Pacquelet et al., 2015).

2. Influence on Actomyosin Contractility

  • PAR-4/LKB1's role in actomyosin contractility has been observed in C. elegans embryos. It affects the mobility of nonmuscle myosin II (NMY-2) and regulates the activity of anillin family scaffold proteins, impacting cell polarization and successful cytokinesis (Chartier et al., 2011).

3. Modulation of Cell Polarity Proteins

  • Core cortical PAR proteins, including parillin, are essential in retaining septin and anillin at the anterior cortex of asymmetrically dividing C. elegans embryos. They promote normal F-actin levels at the contractile ring, contributing to robust cytokinesis (Jordan et al., 2016).

properties

CAS RN

19057-61-5

Product Name

Parillin

Molecular Formula

C51H84O22

Molecular Weight

1049.2 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H84O22/c1-20-8-13-51(65-18-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)67-48-44(72-47-41(62)38(59)35(56)30(17-53)69-47)42(63)43(71-46-40(61)36(57)33(54)22(3)66-46)31(70-48)19-64-45-39(60)37(58)34(55)29(16-52)68-45/h20-48,52-63H,6-19H2,1-5H3/t20-,21-,22-,23+,24-,25+,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1

InChI Key

DLUTTXMPJCVUFR-HJCIYZGTSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1

Other CAS RN

19057-61-5

Origin of Product

United States

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